Thalidomide-O-acetamido-PEG1-C2-azide
Description
Thalidomide-O-acetamido-PEG1-C2-azide is a heterobifunctional compound designed for targeted protein degradation applications, particularly in PROTAC (Proteolysis-Targeting Chimera) technology. It consists of three key components:
- Thalidomide moiety: Binds to the cereblon (CRBN) E3 ubiquitin ligase, enabling recruitment of the ubiquitin-proteasome system .
- PEG1 linker: A short polyethylene glycol (PEG) spacer that enhances solubility and provides spatial flexibility between the thalidomide unit and the azide functional group .
- C2-azide group: A reactive azide (-N₃) that facilitates click chemistry for conjugation with alkyne-modified target protein ligands .
Properties
Molecular Formula |
C19H20N6O7 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[2-(2-azidoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20N6O7/c20-24-22-7-9-31-8-6-21-15(27)10-32-13-3-1-2-11-16(13)19(30)25(18(11)29)12-4-5-14(26)23-17(12)28/h1-3,12H,4-10H2,(H,21,27)(H,23,26,28) |
InChI Key |
UEBWOTMORCLMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Functionalization of Thalidomide at the 4'-Position
Thalidomide’s 4'-hydroxyl group serves as the primary site for linker attachment. Early methods utilized nucleophilic aromatic substitution (SNAr) to replace the hydroxyl with a bromine atom, enabling subsequent coupling reactions.
Step 1: Bromination of Thalidomide
- Reagents : Phosphorus tribromide (PBr₃), dimethylformamide (DMF).
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 68–72%.
Step 2: Etherification with Ethylene Glycol Derivatives
A two-step process introduces the PEG1 spacer:
- Reaction with 2-(2-Aminoethoxy)ethanol :
- Acetamido Formation :
One-Pot Modular Synthesis
Recent protocols employ a one-pot strategy to reduce purification steps:
- Thalidomide Activation : Treat thalidomide with phosgene to generate a reactive chloroimidate intermediate.
- PEG1-Azide Coupling : React with 2-(2-azidoethoxy)ethylamine in the presence of TEA.
- Acetylation : Add acetic anhydride to form the acetamido group.
Analytical Characterization
Critical spectroscopic data for this compound:
Comparative Analysis of Synthetic Routes
Biological Compatibility and Applications
This compound retains CRBN-binding activity, as confirmed by:
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG1-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is particularly useful in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for the reduction of the azide group to an amine.
Coupling Reagents: Like DCC for the PEGylation step.
Major Products
Triazole Derivatives: Formed through click chemistry reactions.
Amine Derivatives: Resulting from the reduction of the azide group.
Scientific Research Applications
Thalidomide-O-acetamido-PEG1-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders, by modulating protein levels.
Industry: Utilized in the development of advanced drug delivery systems and diagnostic tools.
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-PEG1-C2-azide involves its role as a degrader building block in targeted protein degradation. The compound contains an E3 ligase ligand that binds to the E3 ubiquitin ligase enzyme. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The PEG linker and azide group allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in drug development.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₂₀N₆O₇
- Molecular Weight : 444.4 g/mol
- Purity : ≥95% (HPLC)
- Storage : -20°C, dry, and protected from light .
This compound is primarily used in chemical biology to synthesize PROTACs and study protein degradation pathways. Its structural modularity allows customization for specific therapeutic targets .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Thalidomide-O-acetamido-PEG1-C2-azide belongs to a family of CRBN-binding degraders with variations in PEG length, linker chemistry, and functional groups. Below is a comparative analysis with key analogs:
Key Observations :
PEG Length and Solubility : Increasing PEG length (PEG1 → PEG3) enhances aqueous solubility due to the hydrophilic PEG backbone. PEG2 and PEG3 derivatives are preferred for in vitro assays requiring high solubility .
Molecular Weight : Each additional PEG unit increases molecular weight by ~44 g/mol, impacting pharmacokinetics and cell permeability. PEG1 derivatives are optimal for blood-brain barrier penetration .
Functional Groups : Azide-terminated compounds enable click chemistry, while carboxylic acid derivatives (e.g., Thalidomide-O-C6-acid) are used for carbodiimide-mediated conjugations .
Q & A
Q. How can researchers optimize the synthesis of Thalidomide-O-acetamido-PEG1-C2-azide to achieve high purity and yield?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:
- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis of the azide group.
- Employ coupling agents like HATU or EDCI for amide bond formation between thalidomide and the PEG linker .
- Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.
- Purify the final product using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and PEG-related impurities .
- Optimize stoichiometry (e.g., 1.2 equivalents of azido-PEG1-C2-acid to thalidomide derivatives) to maximize yield while minimizing side reactions .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the presence of thalidomide’s phthalimide ring, PEG protons (δ 3.5–3.7 ppm), and the azide moiety.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] at 444.4 Da for CHNO) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detect characteristic azide absorption bands (~2100 cm).
- HPLC-PDA: Assess purity (>95%) and identify UV-active impurities using a C18 column with acetonitrile/water gradients .
Q. How should researchers evaluate the stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound at 4°C, 25°C, and 37°C in dark/light conditions for 1–4 weeks. Monitor degradation via HPLC and compare peak areas .
- Lyophilization: Test stability in lyophilized vs. solution states (e.g., DMSO or aqueous buffers) to determine optimal storage conditions (-20°C, desiccated) .
- pH Stability: Expose the compound to buffers (pH 2–9) and analyze azide integrity via FTIR or reaction with alkyne probes .
Advanced Research Questions
Q. How can this compound be integrated into PROTAC design to enhance targeted protein degradation?
Methodological Answer:
- Click Chemistry: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound to E3 ligase ligands (e.g., CRBN or VHL) and target protein binders. Optimize reaction conditions (e.g., 1 mM CuSO, sodium ascorbate) to avoid protein aggregation .
- Linker Length Optimization: Compare PEG1 with longer PEG spacers (e.g., PEG3–PEG4) to balance proteasome recruitment efficiency and cell permeability .
- In Silico Modeling: Use molecular docking (e.g., Schrödinger Suite) to predict ternary complex formation between PROTAC, target protein, and E3 ligase .
Q. What experimental strategies address discrepancies in biological activity data for this compound across different cell lines?
Methodological Answer:
- Mechanistic Profiling: Perform RNA-seq or proteomics to identify cell line-specific expression of cereblon (CRBN), proteasome subunits, or efflux pumps (e.g., P-gp) that may alter compound efficacy .
- Dose-Response Curves: Compare IC values across multiple cell lines using standardized assays (e.g., CellTiter-Glo®). Normalize data to CRBN knockout controls to isolate target-specific effects .
- Pharmacokinetic Studies: Measure intracellular concentrations via LC-MS/MS to correlate bioavailability with activity .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?
Methodological Answer:
- Biodistribution Studies: Use radiolabeled (e.g., ) or fluorescently tagged analogs to track tissue penetration and metabolic clearance in animal models .
- Metabolite Profiling: Identify in vivo degradation products (e.g., hydrolyzed azide or PEG fragments) via HRMS and test their activity in secondary assays .
- Species-Specific Differences: Compare humanized mouse models (e.g., CRBN-humanized) with wild-type to assess translatability .
Q. What mechanistic studies are required to elucidate the role of the PEG1 linker in this compound’s pharmacokinetic properties?
Methodological Answer:
- Comparative PEG Length Studies: Synthesize analogs with PEG0, PEG2, and PEG4 linkers. Measure logP (octanol/water partitioning) and plasma protein binding (e.g., equilibrium dialysis) to assess hydrophilicity and half-life .
- Protease Stability Assays: Incubate compounds with liver microsomes or serum to evaluate linker susceptibility to enzymatic cleavage .
- Molecular Dynamics Simulations: Model PEG flexibility and its impact on ternary complex formation in PROTAC-mediated degradation .
Q. How can batch-to-batch variability in this compound synthesis be minimized for reproducible PROTAC studies?
Methodological Answer:
- Strict QC Protocols: Implement in-process controls (e.g., inline FTIR for azide quantification) and final product specifications (e.g., ≤2% PEG diol impurities) .
- Peptide Content Analysis: For PROTAC batches, quantify active ingredient content via amino acid analysis or -NMR to adjust dosing .
- Stability-Indicating Methods: Use accelerated degradation studies to define shelf-life and storage recommendations (e.g., -80°C for long-term storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
